Cas no 2253137-97-0 (Bis(fluorosulfonyl)azanide;tributyl(methyl)phosphanium)
Bis(fluorosulfonyl)azanide;tributyl(methyl)phosphanium Chemical and Physical Properties
Names and Identifiers
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- 2253137-97-0
- Tributylmethylphosphonium bis(fluorosulfonyl)imide
- Bis(fluorosulfonyl)azanide;tributyl(methyl)phosphanium
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- Inchi: 1S/C13H30P.F2NO4S2/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-8(4,5)3-9(2,6)7/h5-13H2,1-4H3;/q+1;-1
- InChI Key: BZPJRWSMPUACAP-UHFFFAOYSA-N
- SMILES: S([N-]S(=O)(=O)F)(=O)(=O)F.[P+](C)(CCCC)(CCCC)CCCC
Computed Properties
- Exact Mass: 397.13219411g/mol
- Monoisotopic Mass: 397.13219411g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 23
- Rotatable Bond Count: 11
- Complexity: 329
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 86Ų
Bis(fluorosulfonyl)azanide;tributyl(methyl)phosphanium Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB582969-25g |
Tributylmethylphosphonium bis(fluorosulfonyl)imide, 98%; . |
2253137-97-0 | 98% | 25g |
€259.90 | 2025-04-19 | |
| abcr | AB582969-100g |
Tributylmethylphosphonium bis(fluorosulfonyl)imide, 98%; . |
2253137-97-0 | 98% | 100g |
€583.30 | 2025-04-19 | |
| abcr | AB582969-250g |
Tributylmethylphosphonium bis(fluorosulfonyl)imide, 98%; . |
2253137-97-0 | 98% | 250g |
€1279.30 | 2025-04-19 |
Bis(fluorosulfonyl)azanide;tributyl(methyl)phosphanium Suppliers
Bis(fluorosulfonyl)azanide;tributyl(methyl)phosphanium Related Literature
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on Bis(fluorosulfonyl)azanide;tributyl(methyl)phosphanium
Comprehensive Overview of Bis(fluorosulfonyl)azanide and Tributyl(methyl)phosphanium (CAS No. 2253137-97-0)
The chemical compound Bis(fluorosulfonyl)azanide paired with tributyl(methyl)phosphanium (CAS No. 2253137-97-0) represents a cutting-edge advancement in the field of specialty chemicals. This unique combination has garnered significant attention due to its potential applications in energy storage systems, particularly in next-generation lithium-ion batteries and electrolyte formulations. Researchers and industry professionals are increasingly exploring its properties as the demand for high-performance battery materials continues to rise in the electric vehicle (EV) and renewable energy sectors.
One of the most remarkable features of Bis(fluorosulfonyl)azanide is its role as an anion component in ionic liquids. When combined with tributyl(methyl)phosphanium as the cation, it forms a stable ionic liquid with exceptional thermal stability and wide electrochemical windows. These characteristics make it particularly valuable for applications requiring high-temperature stability and low volatility, addressing common challenges in advanced energy storage systems.
The scientific community has shown growing interest in this compound due to its potential to improve battery safety and cycle life - two critical factors in modern energy storage solutions. Recent studies suggest that electrolytes containing Bis(fluorosulfonyl)azanide derivatives may significantly reduce the risk of thermal runaway in lithium batteries, a topic of great concern in EV battery technology development. This aligns perfectly with current market demands for safer, more reliable energy storage options.
From a molecular perspective, the fluorosulfonyl groups in Bis(fluorosulfonyl)azanide contribute to its exceptional ionic conductivity, while the tributyl(methyl)phosphanium cation provides excellent solubility in various organic solvents. This combination creates a versatile material suitable for diverse applications beyond energy storage, including catalysis and specialty chemical synthesis. The compound's unique structure has become a subject of numerous computational chemistry studies aiming to predict and optimize its properties for specific applications.
Manufacturers and researchers working with this compound should pay particular attention to its handling protocols and storage conditions. While not classified as hazardous under standard regulations, proper material safety practices are essential to maintain its stability and performance characteristics. The compound's stability under various environmental conditions makes it particularly attractive for industrial applications where consistent quality is paramount.
Looking toward future applications, Bis(fluorosulfonyl)azanide and tributyl(methyl)phosphanium combinations show promise in emerging technologies such as solid-state batteries and supercapacitors. These applications capitalize on the compound's ability to facilitate ion transport while maintaining structural integrity at elevated temperatures. As research continues, we anticipate seeing more innovative uses for this material in green energy technologies and advanced materials science.
The synthesis and characterization of this compound involve sophisticated analytical techniques including NMR spectroscopy, mass spectrometry, and thermal analysis. These methods confirm the compound's purity and help researchers understand its structure-property relationships. Recent advancements in computational modeling have further enhanced our ability to predict the behavior of this and similar compounds under various conditions.
In the context of circular economy and sustainable chemistry, researchers are investigating the recyclability and environmental impact of Bis(fluorosulfonyl)azanide-based materials. Early results suggest potential pathways for recovery and reuse of these compounds, aligning with global initiatives for greener chemical processes. This aspect is particularly relevant as industries seek to reduce their environmental footprint while maintaining high performance standards.
For professionals seeking to work with this compound, understanding its phase behavior and solvation properties is crucial. The tributyl(methyl)phosphanium cation contributes to unique solvation characteristics that can be tailored for specific applications. This tunability makes the compound valuable for custom electrolyte formulations where precise control over ionic interactions is required.
As the scientific community continues to explore CAS No. 2253137-97-0, we expect to see more publications detailing its novel applications and optimized synthesis methods. The compound represents an exciting intersection of materials science, electrochemistry, and molecular engineering, offering solutions to some of the most pressing challenges in modern technology development.
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